molecular formula C16H17ClN2O B2808828 8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline CAS No. 2411312-85-9

8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline

Cat. No. B2808828
CAS RN: 2411312-85-9
M. Wt: 288.78
InChI Key: OVWSCVWEYVTWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline, the core structure of the compound, is a privileged scaffold that appears as an important construction motif for the development of new drugs . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The “8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline” compound has additional functional groups attached to this core structure.


Chemical Reactions Analysis

Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . The specific reactions of “8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline” would depend on the conditions and reagents used.

properties

IUPAC Name

8-chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c17-15-6-1-3-11-7-14(8-18-16(11)15)20-10-13-9-19(13)12-4-2-5-12/h1,3,6-8,12-13H,2,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSCVWEYVTWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CN=C4C(=C3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.